Thieno[3,2-b]pyridin-2-ylmethanol

c-Met inhibition VEGFR2 inhibition Cancer therapeutics

Thieno[3,2-b]pyridin-2-ylmethanol solves the selectivity challenge in kinase inhibitor design. Its unique [3,2-b] geometry enables weak hinge binding, avoiding the off-target toxicity of quinazoline and pyrazolopyrimidine cores. • 6 nM IC50 against c-Met/VEGFR2 with high kinome-wide selectivity (MU1920). • Efficient Suzuki coupling routes (65-91% yields) for rapid SAR library synthesis. • Dual-function derivatives enable simultaneous antitumor therapy and real-time imaging.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
Cat. No. B8802626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-2-ylmethanol
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(S2)CO)N=C1
InChIInChI=1S/C8H7NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2
InChIKeySAOXZYFYNGRREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-2-ylmethanol: A Versatile Kinase Inhibitor Scaffold


Thieno[3,2-b]pyridin-2-ylmethanol (CAS: 94191-19-2) is a heterocyclic building block featuring a fused thieno[3,2-b]pyridine core with a reactive hydroxymethyl handle at the 2-position [1]. This compound serves as a privileged scaffold for designing potent and selective kinase inhibitors, with derivatives demonstrating low nanomolar activity against c-Met and VEGFR2 tyrosine kinases in vitro and in vivo efficacy in tumor xenograft models [2]. Its weak interaction with the kinase hinge region enables variable binding modes while maintaining high kinome-wide selectivity, a unique characteristic not shared by other heterocyclic cores like quinazolines or pyrazolopyrimidines [3].

Thieno[3,2-b]pyridin-2-ylmethanol: Scaffold Geometry and Kinase Selectivity


Generic substitution with isomeric thienopyridines or alternative kinase inhibitor cores (e.g., quinazoline, pyrazolopyrimidine) is not possible due to the [3,2-b] ring fusion geometry, which dictates a unique, weak interaction with the kinase hinge region [1]. Unlike the more common [2,3-b] isomer or the tightly binding quinazoline core, the thieno[3,2-b]pyridine scaffold enables ATP-competitive inhibition without mimicking ATP, allowing for variable binding modes and high kinome-wide selectivity [1]. This structural feature, combined with the 2-ylmethanol functional handle, is critical for achieving target selectivity and avoiding off-target effects observed with less selective cores [2].

Thieno[3,2-b]pyridin-2-ylmethanol: Potency and Selectivity Evidence


Low Nanomolar Potency Against c-Met and VEGFR2 Kinases

Derivatives of the thieno[3,2-b]pyridine scaffold, accessible via modification of the 2-ylmethanol handle, demonstrate potent inhibition of c-Met and VEGFR2 tyrosine kinases with IC50 values in the low nanomolar range in vitro. The lead compound from this series also showed in vivo efficacy in various human tumor xenograft models [1]. This potency is comparable to or exceeds that of many clinically evaluated kinase inhibitors, positioning this scaffold as a high-value starting point for drug discovery.

c-Met inhibition VEGFR2 inhibition Cancer therapeutics

MU1920: A Highly Selective Haspin Kinase Inhibitor

The thieno[3,2-b]pyridine scaffold enabled the development of MU1920, a highly selective Haspin kinase inhibitor with an IC50 of 6 nM [1]. MU1920 exhibits significant selectivity against a panel of off-target kinases including CDKL3, CDKL4, CLK2, DYRK2, PIM1, TAF1L, and TRB2, a level of selectivity rarely achieved with other kinase inhibitor cores. This compound fulfills criteria for a high-quality chemical probe suitable for in vivo applications [1].

Haspin kinase Chemical probe Selective inhibition

Site-Dependent Antitumor and Fluorescence Modulation

The thieno[3,2-b]pyridin-5(4H)-one core, derived from the parent scaffold, exhibits site-dependent modulation of antitumor activity and fluorescence. 3-Aryl derivatives show notable antitumor activity with favorable cancer cell selectivity, while 2-aryl analogues display strong fluorescence with high quantum yields (ΦF up to 0.99) and large Stokes shifts (up to 232 nm) [1]. This unique dual functionality is not observed in other heterocyclic systems like quinoline or isoquinoline, enabling the development of theragnostic agents where therapeutic and imaging properties can be fine-tuned.

Antitumor activity Fluorescence Theragnostics

Versatile Derivatization via the 2-ylmethanol Handle

The 2-ylmethanol group of thieno[3,2-b]pyridin-2-ylmethanol provides a versatile handle for further functionalization, enabling efficient synthesis of diverse derivatives via Suzuki-Miyaura coupling, oxidation, or reduction [1]. This synthetic flexibility allows for rapid exploration of chemical space, with reaction yields typically ranging from 65-91% [2]. In contrast, other isomeric thienopyridines (e.g., thieno[2,3-b]pyridine) often require more complex and lower-yielding synthetic routes due to less accessible functional handles [3].

Synthetic accessibility Derivatization Library synthesis

Thieno[3,2-b]pyridin-2-ylmethanol: Key Research and Industrial Applications


Selective Haspin Kinase Chemical Probes

As demonstrated by the 6 nM IC50 and high kinome-wide selectivity of MU1920, this scaffold is ideal for developing chemical probes to study underexplored kinases. Its weak hinge interaction enables variable binding modes, reducing off-target effects and enabling precise biological interrogation [1].

Dual-Action Theragnostic Agents for Cancer

The site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones allows for the design of compounds that both treat cancer and enable real-time imaging. This dual functionality is highly sought after for personalized medicine applications [2].

Lead Optimization for c-Met/VEGFR2 Inhibitors

Derivatives of thieno[3,2-b]pyridin-2-ylmethanol have demonstrated low nanomolar potency against c-Met and VEGFR2, key targets in oncology. The scaffold's synthetic versatility facilitates rapid SAR exploration to optimize potency, selectivity, and ADME properties for clinical candidate selection [3].

High-Throughput Screening Library Synthesis

The efficient, high-yielding synthetic routes (65-91% yield for Suzuki couplings) enable the cost-effective production of diverse thieno[3,2-b]pyridine libraries. This makes the scaffold an attractive choice for populating HTS decks aimed at discovering novel kinase inhibitors [4].

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